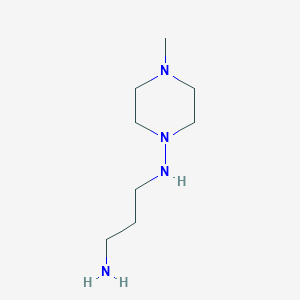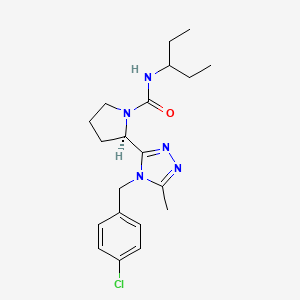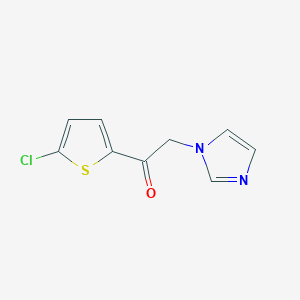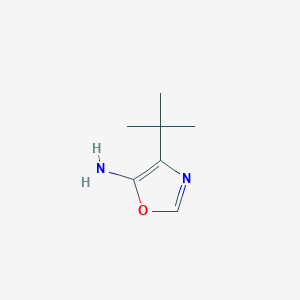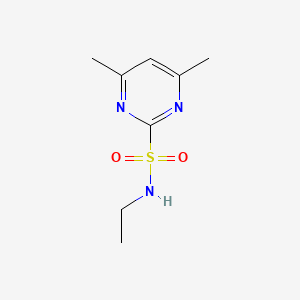
2-Chloro-4-nitro-1-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8ClNO3 It is a derivative of benzene, characterized by the presence of chloro, nitro, and phenoxy substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitro-1-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-chloro-1-phenoxybenzene, followed by purification steps to isolate the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at controlled temperatures to ensure selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of Friedel-Crafts catalysts, such as aluminum chloride, can also enhance the selectivity of the chlorination step .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-nitro-1-phenoxybenzene undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of substituents on the aromatic ring.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin and hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, such as 2-amino-4-chloro-1-phenoxybenzene and 2,4-dichloro-1-phenoxybenzene .
Applications De Recherche Scientifique
2-Chloro-4-nitro-1-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-4-nitro-1-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and chloro groups on the aromatic ring influence the reactivity and orientation of further substitutions, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-nitrophenol
- 4-Chloro-1-nitro-2-phenoxybenzene
- 2,4-Dichloro-1-phenoxybenzene
Uniqueness
2-Chloro-4-nitro-1-phenoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns. This makes it particularly useful in targeted synthetic applications where specific substitution patterns are required .
Propriétés
Numéro CAS |
56966-69-9 |
|---|---|
Formule moléculaire |
C12H8ClNO3 |
Poids moléculaire |
249.65 g/mol |
Nom IUPAC |
2-chloro-4-nitro-1-phenoxybenzene |
InChI |
InChI=1S/C12H8ClNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H |
Clé InChI |
ZIDYALDTDUSPFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13946915.png)
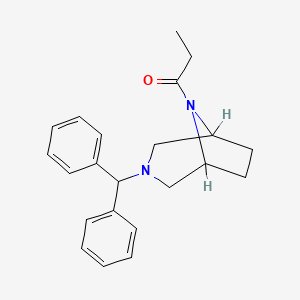

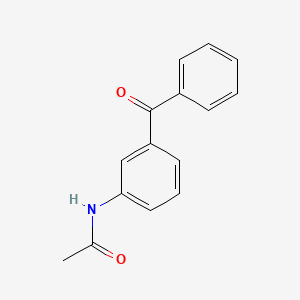
![6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13946941.png)
